molecular formula C7H4Cl2O3 B6239865 2,3-dichloro-5-hydroxybenzoic acid CAS No. 1804882-03-8

2,3-dichloro-5-hydroxybenzoic acid

Cat. No.: B6239865
CAS No.: 1804882-03-8
M. Wt: 207.01 g/mol
InChI Key: DEXDEXDDAQUGTG-UHFFFAOYSA-N
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Description

2,3-dichloro-5-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4Cl2O3. It is a derivative of benzoic acid, where two chlorine atoms and one hydroxyl group are substituted on the benzene ring. This compound is part of the hydroxybenzoic acids family, which are known for their bioactive properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-5-hydroxybenzoic acid typically involves the chlorination of 5-hydroxybenzoic acid. One common method includes the following steps:

    Chlorination: 5-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 3 positions on the benzene ring.

    Purification: The reaction mixture is then purified through recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of dichlorobenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding hydroxybenzoic acid.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Dichlorobenzoic acid

    Reduction: Hydroxybenzoic acid

    Substitution: Various substituted benzoic acids depending on the nucleophile used

Scientific Research Applications

2,3-dichloro-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-5-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Similar structure but with a hydroxyl group at the 2-position instead of chlorine atoms.

    p-Hydroxybenzoic Acid: Hydroxyl group at the para position relative to the carboxyl group.

    Protocatechuic Acid: Contains two hydroxyl groups at the 3 and 4 positions.

Uniqueness

2,3-dichloro-5-hydroxybenzoic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXDEXDDAQUGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804882-03-8
Record name 2,3-dichloro-5-hydroxybenzoic acid
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